molecular formula C9H14N2O2 B1452065 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1217862-30-0

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No. B1452065
CAS RN: 1217862-30-0
M. Wt: 182.22 g/mol
InChI Key: BKVPPWKQOYJYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted into pyrazoles .


Molecular Structure Analysis

The pyrazole ring consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The exact structure of “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid” would include additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

The chemical reactions involving pyrazoles can be quite diverse, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrazole compound would depend on its exact molecular structure. For example, the compound “Ethyl 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate” has a molecular weight of 210.27 g/mol .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Drug Discovery

The pyrazole scaffold is frequently used in medicinal chemistry and drug discovery . The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These compounds have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Agrochemistry

Pyrazoles also have a wide range of applications in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands in metal complexes . They have been studied as chelating agents because of their various potential applications .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They are used in the synthesis of various organometallic compounds due to their ability to form stable complexes with metals .

Suzuki Coupling

“2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid” can be used as a reagent for Suzuki Coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .

Copper-catalyzed Azidation

This compound can also be used as a reagent for copper-catalyzed azidation . This is a type of reaction used to introduce azide groups into organic molecules .

Synthesis of Selective Inhibitors

“2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid” can be used in the preparation of selective inhibitors . For example, it has been used in the stereoselective synthesis of selective Cathepsin inhibitors .

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the biological system it interacts with. Some pyrazole compounds are known to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. For example, “1,3,5-Trimethyl-1H-pyrazole-4-boronic acid” is classified as a combustible solid and may cause skin and eye irritation .

Future Directions

Given the wide range of biological activities exhibited by pyrazole compounds, they continue to be a focus of research in medicinal chemistry . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold.

properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5-6(2)10-11(7(5)3)8(4)9(12)13/h8H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVPPWKQOYJYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254264
Record name α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid

CAS RN

1217862-30-0
Record name α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3,4,5-Tetramethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 5
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 6
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.